![molecular formula C12H24N2O2 B1446121 tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate CAS No. 1630815-53-0](/img/structure/B1446121.png)
tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate
Overview
Description
Tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate (TBEPC) is an organic compound that has been used in various scientific applications such as synthesis, drug development, and biochemical research. The compound is a derivative of pyrrolidine and is composed of a tert-butyl group, an amino group, and a carboxyl group. TBEPC is an important building block for the synthesis of various compounds, and it has been found to have a wide range of biochemical and physiological effects when used in experimental studies.
Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
tert-Butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines. This process is crucial for protecting the amine group during chemical reactions, allowing for further synthetic transformations without affecting the amine functionality .
Creation of Tetrasubstituted Pyrroles
The compound is employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These pyrroles are significant intermediates in the synthesis of various pharmaceuticals and complex organic molecules .
Organic Transformations
The tert-butyl group’s unique reactivity pattern is exploited in various chemical transformations. Its steric bulkiness can influence the outcome of reactions, making it a valuable moiety for organic synthesis .
Relevance in Nature
The tert-butyl group, and by extension, compounds like tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate, play a role in biosynthetic pathways. Understanding its natural occurrence and function can lead to insights into biological processes and the development of biomimetic synthetic routes .
Biodegradation Pathways
Research into the biodegradation pathways of tert-butyl-containing compounds can inform environmental science and waste management practices. It’s essential to understand how these compounds break down in nature and their potential environmental impact .
Biocatalytic Processes
The tert-butyl group’s properties may be harnessed in biocatalytic processes. Enzymes that can selectively react with this group can be used to create specific chemical products or intermediates in an environmentally friendly and efficient manner .
properties
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-12(9-13)7-6-8-14(12)10(15)16-11(2,3)4/h5-9,13H2,1-4H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKIXJFPSFUIRP-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1C(=O)OC(C)(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CCCN1C(=O)OC(C)(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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